2,2-dichloro-N-(4-chlorophenyl)acetamide
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Overview
Description
2,2-Dichloro-N-(4-chlorophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl3NO and a molecular weight of 238.502 g/mol . It is known for its unique structure, which includes two chlorine atoms attached to the acetamide group and a 4-chlorophenyl group. This compound is used in various scientific research applications and has significant industrial relevance.
Preparation Methods
The synthesis of 2,2-dichloro-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2-Dichloro-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-N-(4-chlorophenyl)acetamide is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2,2-Dichloro-N-(4-chlorophenyl)acetamide can be compared with other similar compounds such as:
N-(4-chlorophenyl)acetamide: This compound lacks the two additional chlorine atoms on the acetamide group, which may result in different chemical and biological properties.
2-chloro-N-(4-chlorophenyl)acetamide: This compound has only one chlorine atom on the acetamide group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
7403-40-9 |
---|---|
Molecular Formula |
C8H6Cl3NO |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
2,2-dichloro-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO/c9-5-1-3-6(4-2-5)12-8(13)7(10)11/h1-4,7H,(H,12,13) |
InChI Key |
PZDAVLWZYYLGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
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